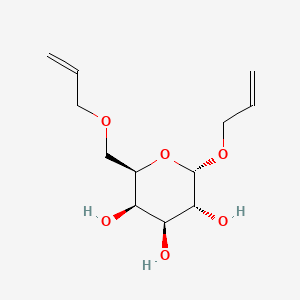

(2S,3R,4S,5R,6R)-2-prop-2-enoxy-6-(prop-2-enoxymethyl)oxane-3,4,5-triol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (2S,3R,4S,5R,6R)-2-prop-2-enoxy-6-(prop-2-enoxymethyl)oxane-3,4,5-triol is a substituted oxane (pyranose) derivative characterized by a central six-membered oxygen-containing ring (oxane) with three hydroxyl groups at positions 3, 4, and 5. Two propenoxy (allyloxy) groups are attached: one at position 2 (via an ether linkage) and another at position 6 via a hydroxymethyl bridge. Its molecular formula is C₁₂H₂₀O₇, with a molecular weight of 276.28 g/mol. The compound’s structure suggests moderate hydrophobicity due to the allyl ether substituents, distinguishing it from typical glycosides or sugar alcohols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,5R,6R)-2-prop-2-enoxy-6-(prop-2-enoxymethyl)oxane-3,4,5-triol typically involves the protection of hydroxyl groups, selective functionalization, and subsequent deprotection steps. One common synthetic route includes the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of a suitable precursor, such as a hexose sugar, are protected using protecting groups like acetals or silyl ethers.

Introduction of Prop-2-enoxy Groups: The protected intermediate is then subjected to nucleophilic substitution reactions with prop-2-enol derivatives under basic conditions to introduce the prop-2-enoxy groups.

Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S,5R,6R)-2-prop-2-enoxy-6-(prop-2-enoxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like pyridinium chlorochromate or Dess-Martin periodinane.

Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The prop-2-enoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane, and other mild oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of substituted oxanes with various functional groups.

Scientific Research Applications

(2S,3R,4S,5R,6R)-2-prop-2-enoxy-6-(prop-2-enoxymethyl)oxane-3,4,5-triol has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its potential role in biological processes and as a probe for investigating enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,3R,4S,5R,6R)-2-prop-2-enoxy-6-(prop-2-enoxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and prop-2-enoxy substituents enable it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of enzymes, alter signal transduction pathways, and influence cellular processes.

Comparison with Similar Compounds

The compound belongs to a class of substituted oxane derivatives, which vary in functional groups, stereochemistry, and biological activity. Below is a detailed comparison with structurally related compounds from the evidence:

Ether-Substituted Oxanes

Structural Insights :

- Propenoxy vs. Octoxy: The target compound’s allyl ether groups confer lower hydrophobicity compared to the octoxy-substituted analog in , which may influence membrane permeability .

- Sotagliflozin : The aryl and methylthio substituents enhance binding to SGLT transporters, a feature absent in the target compound .

Phenolic Glycosides

Structural Insights :

- Phenolic vs. Propenoxy: The phenolic groups in arbutins enable hydrogen bonding with tyrosinase, whereas the allyl ethers in the target compound lack this interaction, suggesting divergent biological roles .

Flavonoid and Anthocyanin Derivatives

Structural Insights :

- Chromenylium Core : The flavylium ion in pelargonidin glycosides enables UV absorption and radical scavenging, functionalities absent in the allyl-substituted target compound .

Key Research Findings and Implications

Biological Activity Gaps : Unlike sotagliflozin or arbutin, the target compound lacks documented enzyme inhibition or therapeutic activity, highlighting a need for further pharmacological profiling.

Natural Occurrence : Structural analogs (e.g., octoxy-substituted oxanes in Fructus Terminaliae) suggest a role in plant defense or signaling, possibly via interaction with membrane-bound proteins .

Biological Activity

The compound (2S,3R,4S,5R,6R)-2-prop-2-enoxy-6-(prop-2-enoxymethyl)oxane-3,4,5-triol is a complex organic molecule with significant potential in various biological applications. Its unique structural features may confer a range of biological activities, including antioxidant, anticoagulant, and antimicrobial properties. This article examines the biological activity of this compound based on existing research findings and case studies.

Structural Characteristics

The molecular formula of the compound is C12H20O6, with a molecular weight of 260.28 g/mol. Its stereochemistry and functional groups are pivotal in determining its biological interactions.

1. Antioxidant Properties

Compounds similar in structure to this compound often exhibit antioxidant activity . This activity is primarily due to their ability to scavenge free radicals and reduce oxidative stress in biological systems.

Research Findings:

- In vitro studies have demonstrated that compounds with similar functional groups can effectively neutralize reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

2. Anticoagulant Activity

The compound may also possess anticoagulant properties , which can be crucial in managing conditions related to blood clotting.

Case Studies:

- Related compounds have shown efficacy in modulating blood coagulation pathways by inhibiting specific enzymes involved in the coagulation cascade. This suggests that this compound could similarly influence these pathways.

3. Antimicrobial Activity

The presence of multiple functional groups within the compound could enhance its antimicrobial activity by facilitating interactions with microbial membranes or enzymes.

Experimental Evidence:

- Preliminary studies indicated that structurally similar compounds exhibited significant antimicrobial effects against a range of pathogens. The ability to disrupt microbial cell membranes is a potential mechanism for this activity.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for optimizing its efficacy and safety profiles.

Docking Simulations:

Recent docking studies have suggested that this compound binds effectively to various protein targets involved in metabolic pathways and disease processes. For example:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| RAD50 | -7.8 |

These simulations indicate a strong potential for therapeutic applications in conditions where these proteins are dysregulated .

Comparative Analysis

To contextualize the biological activity of this compound within the broader field of similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| D-glucose | Simple hexose | Primary energy source |

| D-fructose | Ketose | Sweet flavor; energy source |

| D-mannose | Epimer of glucose | Immune support properties |

This comparison highlights how the complex structure of this compound may provide enhanced bioactivity compared to simpler sugars.

Q & A

Q. Basic: What spectroscopic and electrochemical methods are recommended for structural elucidation of this compound?

Answer:

Non-targeted electrochemical surface-enhanced Raman spectroscopy (EC-SERS) and 785 nm SPELEC Raman spectroscopy are highly effective for structural analysis. These techniques provide detailed vibrational fingerprints, enabling identification of functional groups (e.g., prop-2-enoxy substituents) and stereochemical configurations. Silver screen-printed electrodes (SPEs) enhance sensitivity for trace analysis. Key spectral regions to monitor include:

- C-O-C stretching vibrations (1,100–1,250 cm⁻¹) for ether linkages.

- Hydroxyl group vibrations (~3,300 cm⁻¹) and C=C stretching (~1,650 cm⁻¹) for allyl substituents.

Table 1: Analytical Techniques and Key Parameters

| Technique | Conditions | Key Observations | Source |

|---|---|---|---|

| EC-SERS | Ag SPE, non-targeted mode | Resolved ether/allyl peaks | |

| SPELEC Raman | 785 nm excitation, solid phase | Hydroxyl/C=C vibrations |

Q. Basic: How should researchers approach the stereoselective synthesis of this compound?

Answer:

Synthesis requires precise control of stereochemistry at C2, C3, C4, C5, and C6. Key steps include:

Glycosylation : Use protecting groups (e.g., acetyl or benzyl) to direct stereochemistry during oxane ring formation.

Allylation : Introduce prop-2-enoxy groups via nucleophilic substitution or Mitsunobu reactions.

Deprotection : Hydrolysis under mild acidic or basic conditions to retain hydroxyl integrity.

Refer to analogous glycoside syntheses (e.g., ), where hydrolysis and enzymatic methods preserve stereochemistry .

Q. Advanced: How can contradictions in spectroscopic data for derivatives be resolved?

Answer:

Contradictions often arise from conformational flexibility or solvent effects. Mitigation strategies:

- Cross-validation : Combine Raman, NMR, and X-ray crystallography.

- Computational modeling : Compare experimental spectra with density functional theory (DFT)-predicted vibrational modes.

- Solvent standardization : Use consistent solvents (e.g., DMSO-d6 for NMR) to minimize environmental variability.

For example, EC-SERS data discrepancies in were resolved by correlating with HPLC-purified samples .

Q. Advanced: What are the optimal storage conditions to ensure compound stability?

Answer:

Stability is influenced by temperature, humidity, and light. Recommended protocols:

- Temperature : Store at 2–8°C in airtight containers.

- Humidity : Use desiccants (silica gel) to prevent hydrolysis.

- Light : Protect from UV/visible light using amber glass.

Table 2: Stability Parameters

| Condition | Stability Outcome | Source |

|---|---|---|

| >25°C | Degradation (hydrolysis observed) | |

| Humidity >60% RH | Increased decomposition rate |

Q. Advanced: How to design experiments to study reactivity under varying pH?

Answer:

pH range : Test pH 3–10 using buffer systems (e.g., phosphate, acetate).

Kinetic studies : Monitor hydrolysis rates via HPLC or UV-Vis.

Product analysis : Use LC-MS to identify degradation products (e.g., allyl alcohol derivatives).

notes instability in acidic conditions due to ether linkage cleavage .

Q. Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and chemical goggles ( ).

- Ventilation : Use fume hoods to avoid aerosol inhalation.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: What computational methods model conformational dynamics?

Answer:

- Molecular Dynamics (MD) : Simulate solvent interactions using AMBER or GROMACS.

- DFT : Optimize geometry and predict spectroscopic properties (B3LYP/6-31G* basis set).

Link simulations to experimental data (e.g., Raman spectra) for validation, as per ’s emphasis on theory-driven research .

Q. Basic: What impurities are common during synthesis?

Answer:

- Byproducts : Partial hydrolysis products (e.g., free hydroxyl groups).

- Stereoisomers : Incorrect configurations at C2 or C6.

- Allyl oxidation : Epoxides or aldehydes from prop-2-enoxy degradation.

highlights hydrolysis as a major impurity source .

Q. Advanced: How to study biological interactions in silico?

Answer:

- Docking studies : Use AutoDock Vina to predict binding to glycosidases or lectins.

- Pharmacophore modeling : Identify key H-bond donors/acceptors (hydroxyls, ether oxygens).

Align with ’s framework by linking simulations to glycosidase inhibition hypotheses .

Q. Basic: Which chromatographic methods assess purity?

Answer:

Properties

Molecular Formula |

C12H20O6 |

|---|---|

Molecular Weight |

260.28 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-prop-2-enoxy-6-(prop-2-enoxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H20O6/c1-3-5-16-7-8-9(13)10(14)11(15)12(18-8)17-6-4-2/h3-4,8-15H,1-2,5-7H2/t8-,9+,10+,11-,12+/m1/s1 |

InChI Key |

OMKXRHOKCCXNSL-IIRVCBMXSA-N |

Isomeric SMILES |

C=CCOC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OCC=C)O)O)O |

Canonical SMILES |

C=CCOCC1C(C(C(C(O1)OCC=C)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.